

Recombinant Expression of Dermcidin in E. coli: Application Notes and Protocols

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Compound of Interest

Compound Name: Dermcidin

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Abstract

Dermcidin (DCD) is a human antimicrobial peptide (AMP) with broad-spectrum activity against various pathogens. Its unique anionic nature and efficacy in high-salt and wide pH environments make it a promising candidate for novel antimicrobial therapies. Recombinant expression in *Escherichia coli* (E. coli) offers a cost-effective and scalable method for producing DCD for research and preclinical development. This document provides detailed application notes and experimental protocols for the successful recombinant expression and purification of **Dermcidin-1L** (DCD-1L), a proteolytically processed, active form of DCD, in E. coli. Three prominent fusion protein strategies are presented: Ketosteroid Isomerase (KSI), Intein, and Small Ubiquitin-like Modifier (SUMO) fusions.

Introduction

Antimicrobial peptides are crucial components of the innate immune system. **Dermcidin** is constitutively expressed in human sweat glands and secreted into sweat, where it undergoes proteolytic processing to generate active peptides like DCD-1L.[1][2] Unlike many cationic AMPs, DCD-1L is anionic and exerts its antimicrobial effect by forming ion channels in bacterial membranes, leading to depolarization and cell death.[3][4][5] This mechanism is less susceptible to resistance mechanisms that target cationic AMPs.[6] Furthermore, DCD-1L has been shown to activate keratinocytes, inducing the production of proinflammatory cytokines and chemokines, suggesting a role in modulating skin immunity.[2][6][7] The therapeutic

potential of DCD-1L necessitates a robust and efficient production platform, for which *E. coli* remains a host of choice due to its rapid growth, well-understood genetics, and high expression capabilities.

This guide details methodologies for expressing DCD-1L in *E. coli* using different fusion partners to enhance expression, solubility, and facilitate purification.

Data Presentation: Comparison of Expression Systems

The choice of fusion partner significantly impacts the expression level, solubility, and final yield of recombinant DCD-1L. Below is a summary of quantitative data for different expression systems.

Expressi on System	Fusion Partner	Vector Example	Typical Yield	Purity	Cleavage Method	Referenc e
KSI Fusion	Ketosteroid Isomerase	pET-31b(+)	Milligram amounts	>95%	Chemical (CNBr)	[8]
Intein Fusion	Intein-CBD	pTYB11	Not explicitly quantified	High	Self- cleavage (DTT)	[8] [9]
SUMO Fusion	His6- SUMO	pET-SUMO derivative	~51 mg/L	High	Enzymatic (SUMO Protease)	[10] [11]

Experimental Protocols

Protocol 1: Cloning of Dermcidin-1L into an Expression Vector

This protocol describes the general steps for cloning the DCD-1L coding sequence into a pET expression vector, such as pET-31b(+) for KSI fusion.

Materials:

- DCD-1L template DNA (cDNA or synthetic gene)
- pET-31b(+) vector
- Restriction enzymes (e.g., NdeI and XhoI)
- T4 DNA Ligase and buffer
- Competent E. coli DH5α (for cloning)
- LB agar plates with appropriate antibiotic (e.g., ampicillin)
- PCR reagents
- DNA purification kits (PCR and gel extraction)

Procedure:

- **Primer Design:** Design PCR primers to amplify the DCD-1L coding sequence. Incorporate restriction sites for NdeI at the 5' end and XhoI at the 3' end. The forward primer should include an ATG start codon.
- **PCR Amplification:** Perform PCR to amplify the DCD-1L gene.
- **Purification:** Purify the PCR product using a PCR purification kit.
- **Restriction Digest:** Digest both the purified PCR product and the pET-31b(+) vector with NdeI and XhoI.
- **Gel Purification:** Isolate the digested insert and vector by agarose gel electrophoresis followed by gel extraction.[\[12\]](#)
- **Ligation:** Set up a ligation reaction with the digested insert, vector, T4 DNA Ligase, and ligation buffer. Incubate as recommended by the manufacturer (e.g., room temperature for 1 hour or 16°C overnight).[\[3\]](#)
- **Transformation into DH5α:** Transform the ligation mixture into competent E. coli DH5α cells using the heat-shock method.

- Plating: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.
- Colony Screening: Select several colonies and perform colony PCR or plasmid miniprep followed by restriction digest or sequencing to confirm the correct insert.

Protocol 2: Transformation into E. coli BL21(DE3) Expression Host

Materials:

- Verified recombinant plasmid (e.g., pET-31b-DCD-1L)
- Competent E. coli BL21(DE3) cells
- SOC medium
- LB agar plates with appropriate antibiotic

Procedure:

- Thawing Cells: Thaw a vial of competent E. coli BL21(DE3) cells on ice.[\[1\]](#)[\[13\]](#)
- Adding Plasmid: Add 1-5 µL of the purified plasmid DNA to the cells. Gently mix by flicking the tube.[\[1\]](#)
- Incubation on Ice: Incubate the mixture on ice for 30 minutes.[\[1\]](#)
- Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-60 seconds.[\[9\]](#)
- Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[\[9\]](#)
- Outgrowth: Add 950 µL of pre-warmed SOC medium to the cells and incubate at 37°C for 1 hour with shaking (250 rpm).[\[1\]](#)[\[14\]](#)
- Plating: Plate 50-100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic.

- Incubation: Incubate the plates overnight at 37°C.

Protocol 3: Recombinant Protein Expression and Optimization

Materials:

- LB medium with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Procedure:

- Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).
- Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.[\[14\]](#)
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.[\[15\]](#) For toxic proteins, lower concentrations (0.05-0.1 mM) and lower induction temperatures may be beneficial.[\[16\]](#)
- Expression: Continue to incubate the culture under inducing conditions. Optimization of temperature (16-37°C) and time (4 hours to overnight) is crucial for maximizing the yield of soluble protein.[\[15\]](#)
- Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).
- Storage: The cell pellet can be stored at -80°C until purification.

Protocol 4: Protein Purification

Materials:

- Lysis Buffer (50 mM NaPi, 300 mM NaCl, pH 8.0)
- Wash Buffer (50 mM NaPi, 300 mM NaCl, 30 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaPi, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- SUMO Protease and cleavage buffer
- Ni-NTA affinity resin

Procedure:

- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris. Collect the supernatant containing the soluble fusion protein.[\[10\]](#)
- Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified lysate onto the column.
- Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.[\[10\]](#)
- Elution: Elute the His-SUMO-DCD-1L fusion protein with Elution Buffer.[\[10\]](#)
- Buffer Exchange: Exchange the buffer of the eluted protein to the SUMO protease cleavage buffer using dialysis or a desalting column.
- SUMO Cleavage: Add SUMO protease to the fusion protein and incubate at room temperature for 10-30 minutes or as recommended by the manufacturer.[\[10\]](#)
- Removal of Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved DCD-1L will be in the flow-through, while the His-SUMO tag and His-tagged protease will bind to the resin.
- Final Purification: The flow-through containing DCD-1L can be further purified if necessary (e.g., by reverse-phase HPLC).

Materials:

- Column Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, pH 8.5)
- Cleavage Buffer (Column Buffer with 30-50 mM DTT)
- Chitin resin

Procedure:

- Cell Lysis and Clarification: As described in Protocol 4A.
- Affinity Chromatography: Equilibrate the chitin resin with Column Buffer. Load the clarified lysate onto the column.
- Washing: Wash the resin extensively with Column Buffer.
- On-column Cleavage: Flush the column with Cleavage Buffer to induce intein self-cleavage. Incubate the column at 4°C or room temperature overnight.
- Elution: Elute the released DCD-1L from the column with Column Buffer.
- Final Purification: Concentrate and further purify the eluted DCD-1L as needed.

Protocol 5: Antimicrobial Activity Assay (Colony Forming Unit Assay)

Materials:

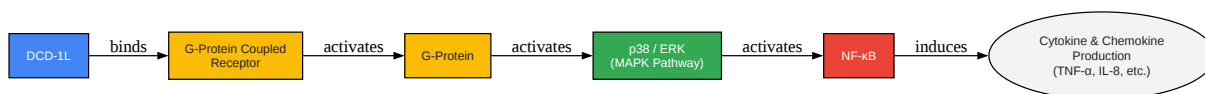
- Test bacterial strain (e.g., *S. aureus*, *E. coli*)
- Appropriate bacterial growth medium (e.g., LB, TSB)
- 10 mM Sodium Phosphate Buffer, pH 7.4
- Purified recombinant DCD-1L
- Agar plates

Procedure:

- **Bacterial Culture:** Grow the test bacteria to the mid-logarithmic phase ($OD_{600} \approx 0.4-0.6$).
- **Preparation of Bacteria:** Harvest the bacteria by centrifugation, wash twice with 10 mM sodium phosphate buffer, and resuspend in the same buffer to a final concentration of approximately 1×10^6 CFU/mL.[17]
- **Incubation with Peptide:** In a microtiter plate or microcentrifuge tubes, mix the bacterial suspension with various concentrations of purified DCD-1L. Include a control with buffer only.
- **Incubation:** Incubate the mixtures at 37°C for a defined period (e.g., 2-4 hours).[17]
- **Plating:** Serially dilute the samples in buffer and plate onto agar plates.
- **Incubation and Counting:** Incubate the plates overnight at 37°C and count the number of colonies.
- **Calculation:** Calculate the percentage of surviving bacteria for each peptide concentration compared to the buffer control.

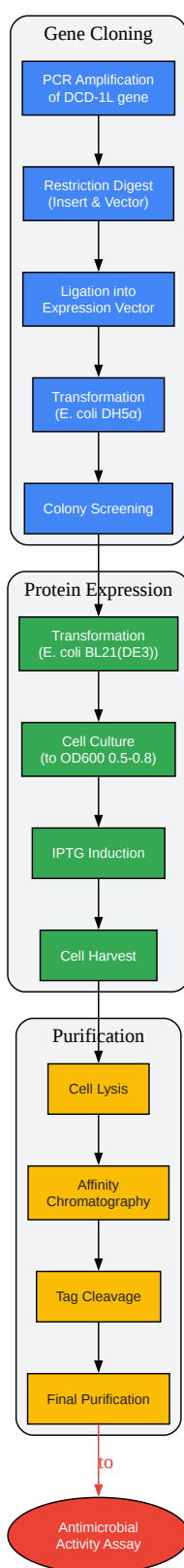
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



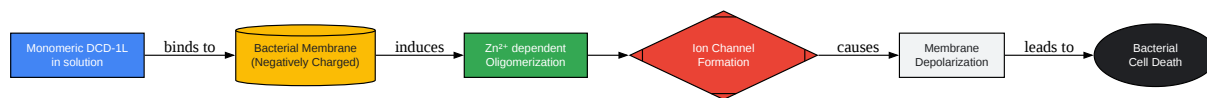
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Caption: DCD-1L signaling pathway in human keratinocytes.[2][6][7]



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Caption: General workflow for recombinant DCD-1L production.



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Caption: Antimicrobial mechanism of action of DCD-1L.[3][4][5]

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